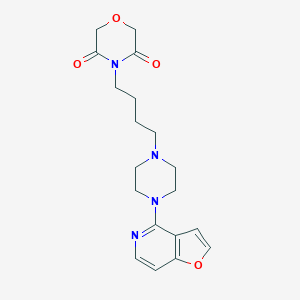
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves binding to the sigma-1 receptor. The binding of the compound to the receptor can modulate the activity of various signaling pathways, including calcium signaling and the ERK/MAPK pathway. The modulation of these pathways can lead to changes in cellular processes, such as gene expression and protein synthesis.
Biochemical And Physiological Effects
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has been shown to have various biochemical and physiological effects. The compound can modulate the release of neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of mood and cognition. The compound can also modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory processes. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has several advantages for lab experiments. The compound has a high affinity for the sigma-1 receptor, which allows for the selective modulation of the receptor's activity. Additionally, the compound has been shown to have good solubility in various solvents, which allows for easy preparation of solutions for experiments.
However, there are also limitations to using 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- in lab experiments. The compound has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, the compound can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-. One direction is to investigate the role of the compound in various physiological processes, such as pain perception and mood regulation. Another direction is to develop more selective compounds that target the sigma-1 receptor with higher affinity and specificity. Additionally, the development of imaging techniques that can visualize the binding of the compound to the sigma-1 receptor in vivo can provide valuable insights into the role of the receptor in various physiological processes.
Conclusion
In conclusion, 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. The compound has a high affinity for the sigma-1 receptor and can modulate various signaling pathways and cellular processes. While there are limitations to using the compound in lab experiments, there are also several future directions for research that can provide valuable insights into the role of the sigma-1 receptor in various physiological processes.
Synthesis Methods
The synthesis of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves the reaction of 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-morpholine with maleic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Scientific Research Applications
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. The compound can be used as a tool to study the role of the sigma-1 receptor in these processes.
properties
CAS RN |
106260-91-7 |
|---|---|
Product Name |
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- |
Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[4-(4-furo[3,2-c]pyridin-4-ylpiperazin-1-yl)butyl]morpholine-3,5-dione |
InChI |
InChI=1S/C19H24N4O4/c24-17-13-26-14-18(25)23(17)7-2-1-6-21-8-10-22(11-9-21)19-15-4-12-27-16(15)3-5-20-19/h3-5,12H,1-2,6-11,13-14H2 |
InChI Key |
QBICJHHCQYFVMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
Other CAS RN |
106260-91-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



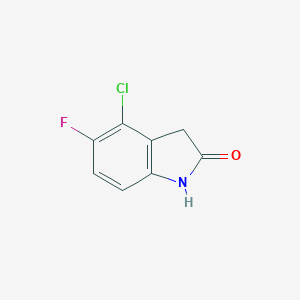
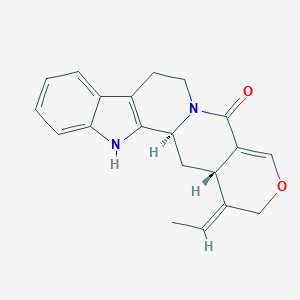
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)

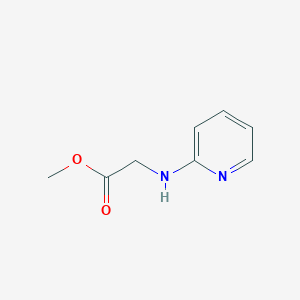
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
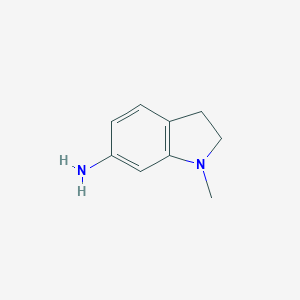
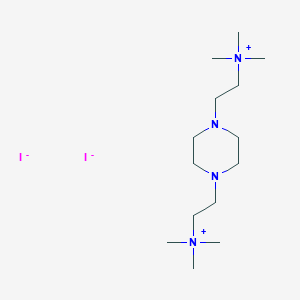
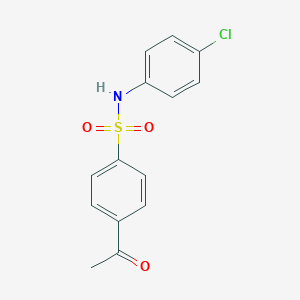
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

